This compound is classified as a pyridooxazepine derivative. It features a fused pyridine and oxazepine ring system which contributes to its biological activity. The presence of the bromine atom at the 7-position enhances its reactivity and potential interactions with biological targets.
The synthesis of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one typically involves several steps that may include cyclization and functional group modifications.
The molecular structure of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one features:
This structural representation indicates how atoms are connected in the molecule and provides insight into its stereochemistry.
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one can participate in various chemical reactions due to its reactive functional groups:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one primarily relates to its interaction with biological targets:
Research indicates that compounds similar to this oxazepin derivative exhibit high potency and selectivity towards their targets due to favorable binding conformations .
This compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and harmful if swallowed (H302) .
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one has several notable applications:
The synthesis of the 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one core (C~8~H~7~BrN~2~O~2~, MW 243.06) [1] [4] necessitates precise sequential transformations to construct the fused bicyclic system with correct regiochemistry. The most reliable approaches involve late-stage formation of the seven-membered oxazepinone ring onto a pre-functionalized pyridine precursor. A representative strategy employs a 2-amino-3-hydroxypyridine derivative as the foundational building block. This precursor undergoes N-alkylation with a α-haloester or α-haloacid chloride, introducing the necessary carbon chain for subsequent cyclization. Critical optimization of the alkylation step is required to ensure N-alkylation versus O-alkylation, typically controlled by base selection (e.g., carbonate bases favor N-alkylation) and solvent polarity [5] [8].
Following alkylation, the pivotal ring-closing step is achieved through an intramolecular nucleophilic attack. The pendant hydroxyl group attacks the carbonyl of the ester or acid chloride, forming the oxazepinone ring. This cyclization demands careful control of reaction conditions:
Table 1: Cyclization Approaches for Pyrido-Oxazepinone Core Formation
Precursor Structure | Cyclization Conditions | Key Challenges | Reported Yield Range |
---|---|---|---|
6-Bromo-3-(2-chloroacetamido)pyridin-2-ol | K~2~CO~3~, DMF, 80°C | Competing O-alkylation, epimerization risk | 45-65% |
6-Bromo-3-(3-chloropropanamido)pyridin-2-ol | NaH, THF, 0°C to RT | Side reactions (dehydrohalogenation) | 35-55% |
6-Bromo-3-(carboxyethylamino)pyridin-2-ol | EDCI, HOBt, DIPEA, DCM | Low solubility, oligomerization | 50-70% |
Brominated Pyridyl Ether with Pendant Amine | PPh~3~, DIAD, THF (Mitsunobu) | Stereochemistry control, cost | 40-60% |
The bromine substituent is typically introduced early in the sequence, either on the initial pyridine ring (e.g., 5-bromo-2,3-dihydroxypyridine or 6-bromo-3-amino-2-hydroxypyridine) [6] [10], due to the challenges of late-stage regioselective bromination of the fused heterocycle. Protecting group strategies (e.g., silyl ethers for phenols, Boc for amines) are frequently essential to manage functional group compatibility during the alkylation and cyclization steps. Achieving high purity (>97%) often requires sophisticated purification techniques such as preparative HPLC or recrystallization after the final cyclization step [1] [4].
Introducing the bromine atom specifically at the 7-position (equivalent to the 6-position on the pyridine ring) of the pyrido-oxazepinone scaffold presents significant regioselectivity hurdles. Bromination after ring closure is complicated by the presence of multiple potential reaction sites (aromatic ring, lactam nitrogen, enolizable positions) and the inherent electronic deactivation imparted by the bridgehead nitrogen and adjacent carbonyl group [6] [10]. Consequently, bromination is most reliably performed on a pyridine precursor prior to oxazepinone ring formation, as highlighted in Section 1.1.
When post-cyclization bromination is necessary or unavoidable, electrophilic bromination (e.g., using Bromine (Br~2~) or N-Bromosuccinimide (NBS)) requires meticulous optimization to overcome the electron-deficient nature of the pyridine ring fused within the bicyclic system. Key parameters influencing regioselectivity and yield include:
Table 2: Bromination Strategies for Pyrido-Oxazepinone Precursors and Analogues
Substrate | Brominating Agent | Conditions | Regioselectivity (Position) | Reported Yield | Major Challenge |
---|---|---|---|---|---|
2H,3H-Pyrido[3,2-b][1,4]oxazin-3-one | NBS | DMF, 0°C, 2h | High (6-Bromo) [10] | 70-85% | Solubility, Overbromination |
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one | Br~2~ / AcOH | RT, 1h | Moderate (7-Bromo) [5] [8] | 50-65% | Ring Bromination vs N-Bromination, Dibromination |
Pyridin-2,3-diol Derivative | NBS | CHCl~3~, Reflux | High (5-Bromo) [6] | 60-75% | Competing O-Alkylation in subsequent steps |
Unsubstituted Pyrido[4,3-f][1,4]oxazepin-5-one | NBS | DMF, -10°C | Low/Moderate | <40% | Severe Deactivation by Lactam, Multiple Products |
The electron-withdrawing nature of the lactam carbonyl in the fused pyrido-oxazepinone significantly deactivates the aromatic ring towards electrophilic attack compared to simpler pyridines or benzenoid systems. Computational studies (not detailed in the search results but implied by regiochemistry challenges) suggest the 7-position (para to the pyridine nitrogen and ortho to the electron-withdrawing fused system) is the least deactivated site, but achieving clean monobromination remains difficult. Common side products include:
While the specific asymmetric synthesis of chiral 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one derivatives is not explicitly detailed in the search results, robust methodologies exist for generating enantiomerically enriched oxazepinones and related fused heterocycles, leveraging principles applicable to this scaffold. The key challenge lies in controlling the stereochemistry adjacent to the carbonyl (e.g., at position 3 or 4 if substituted) or creating planar chirality in substituted derivatives, as the core unsubstituted pyrido-oxazepin-5-one ring lacks a stereocenter but can possess chiral axes in substituted versions or require asymmetric synthesis for dihydro precursors [3] [7] [9].
Organocatalytic Approaches: Primary aminothioureas and chiral phosphoric acids (CPAs) dominate organocatalytic strategies for building chiral oxazepine rings. Aminothioureas facilitate enantioselective intramolecular [5+2] cycloadditions via activating pyrylium ion intermediates and controlling the approach of alkenyl dipolarophiles. Dual catalyst systems (e.g., combining an achiral thiourea and a chiral primary aminothiourea) are highly effective, achieving enantiomeric excesses (ee) exceeding 90% for bicyclic oxazepine derivatives like 8-oxabicyclo[3.2.1]octanes [7]. Chiral phosphoric acids catalyze enantioselective cyclizations, such as the desymmetrization of prochiral diols or the ring-opening/cyclization of activated aziridines or epoxides with carbonyl components. Their bifunctional nature (simultaneous activation of electrophile via protonation and nucleophile via hydrogen bonding) is key to high stereocontrol [3].
Transition Metal Catalysis: Chiral metal complexes offer pathways to enantioenriched oxazepinone precursors. Palladium complexes with chiral phosphine ligands can catalyze asymmetric allylic alkylations (AAA), where stabilized nucleophiles derived from heterocyclic precursors attack allylic acetates or carbonates, setting stereocenters later incorporated into the heterocycle. Copper-bisoxazoline complexes are highly effective for enantioselective intramolecular C-O bond formation (e.g., lactonization, etherification) via kinetic resolution or desymmetrization strategies applied to prochiral or racemic brominated precursors [3] [9].
Enzymatic Desymmetrization/Kinetic Resolution: Hydrolases (lipases, esterases) and reductases offer biocatalytic routes to chiral building blocks. Kinetic resolution of racemic alcohols or esters via enantioselective hydrolysis/acylation can provide chiral synthons for subsequent cyclization. Oxidoreductases can desymmetrize prochiral diketones or reduce keto groups within complex heterocyclic precursors with high enantioselectivity. While not directly reported for the target brominated compound, these methods are broadly applicable to heterocyclic synthesis under mild conditions [3].
Table 3: Catalytic Systems for Enantioselective Synthesis of Oxazepin(one) Derivatives
Catalyst Type | Specific Catalyst Example | Reaction Type | Target Chiral Structure | Reported ee (%) | Key Advantage |
---|---|---|---|---|---|
Dual Thiourea/Primary Amine | Achiral Thiourea + Chiral Primary Aminothiourea | Intermolecular [5+2] Cycloaddition | 8-Oxabicyclo[3.2.1]octane (Oxazepine-containing) | 88-96% [7] | High ee for complex fused systems |
Chiral Phosphoric Acid (CPA) | TRIP or SPINOL-derived CPA | Enantioselective Desymmetrization/Ring Opening | Tetrahydro-1,4-oxazepin-5-ones | 80-95% [3] | Broad substrate scope, bifunctional activation |
Palladium/Chiral Ligand | Pd~2~(dba)~3~ / (R)-BINAP | Asymmetric Allylic Alkylation | Allyl-substituted Oxazepinone Precursor | 75-90% [3] [9] | Sets remote stereocenters |
Copper/Bisoxazoline | Cu(OTf)~2~ / tBu-Box | Enantioselective Intramolecular Alkoxylation | Dihydrobenzo[f][1,4]oxazepinone | 85-98% [3] | Efficient C-O bond formation with stereocontrol |
Lipase (Biocatalyst) | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution of Racemic Alcohol Precursor | Enantiopure Hemiacetal for Cyclization | >99% (for resolved alcohol) [3] | Mild conditions, high selectivity |
The presence of the bromine atom introduces steric and electronic considerations that can influence the efficacy of asymmetric catalysts. Its electron-withdrawing nature can potentially enhance substrate coordination with Lewis acidic metal centers or hydrogen-bond donors in organocatalysts, potentially improving stereocontrol. Conversely, steric bulk might hinder approach to certain catalyst pockets. Computational modeling and high-throughput screening of catalyst libraries are often employed to identify optimal systems for brominated substrates. Achieving high enantioselectivity typically requires fine-tuning catalyst structure, solvent, additives (e.g., molecular sieves, acids/bases), and temperature [3] [7] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: